molecular formula C7H6BrF2NS B2425189 2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole CAS No. 1784996-04-8

2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole

Cat. No.: B2425189
CAS No.: 1784996-04-8
M. Wt: 254.09
InChI Key: PKFYTXUBKKMDJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of 5,6-difluoro-2,3-diamine dihydrochloric acid via 5,6-difluoro-4,7-dibromobenzo . It’s an intermediate for the synthesis of 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo .


Molecular Structure Analysis

The molecular structure of this compound involves a benzothiadiazole ring with extra fluorine atoms . These extra fluorine atoms make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a building block for organic semiconductor synthesis . It’s used in the application of light-emitting diodes and photovoltaic devices .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 254.09. It’s a white/off-white crystalline solid with a melting point of 153 °C - 156 °C .

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery Benzothiazole derivatives, including 2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole, play a crucial role in medicinal chemistry. Their structural simplicity and diverse pharmacological properties make them key components in drug discovery. Benzothiazole and its derivatives exhibit a broad spectrum of biological activities, making them potential candidates for treating various diseases. These compounds have been explored for their anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. They are integral to many natural and synthetic bioactive molecules, positioning the benzothiazole scaffold as a significant moiety in medicinal chemistry (Kamal et al., 2015; Bhat & Belagali, 2020; Sumit et al., 2020).

2. Synthesis and Structural Studies The facile synthesis and structural adaptability of benzothiazole compounds allow for the exploration of their chemical properties and the development of new pharmaceutical agents. The easy functionalization of benzothiazole derivatives aids in creating a variety of compounds with potential therapeutic applications. These derivatives have been the subject of extensive studies aiming to understand their structural properties, reactivity, and potential as building blocks for organic and organoelement synthesis (Boča et al., 2011; Zhilitskaya et al., 2021).

3. Anticancer Potential Benzothiazole derivatives have shown significant promise as anticancer agents. The ability of these compounds to interact with various biomolecules makes them potential candidates for cancer therapy. Studies have emphasized the importance of structural modifications of benzothiazole to enhance their therapeutic efficacy against cancer. The anticancer potential of benzothiazole derivatives has been explored in various cell lines, shedding light on their mechanism of action and structure-activity relationship (Ahmed et al., 2012; Law & Yeong, 2022; Pathak et al., 2019).

4. Diagnostic Imaging Benzothiazole derivatives have been identified as potential imaging agents, particularly in the context of neurodegenerative disorders like Alzheimer's disease. Fluorinated benzothiazole compounds have been studied for their binding affinity to amyloid plaques, suggesting their utility in early diagnosis and monitoring of such diseases (Serdons et al., 2009).

5. Antimicrobial and Antiviral Agents Benzothiazole derivatives have been identified as potential antimicrobial and antiviral agents. The need for novel therapeutics to combat multi-drug resistant pathogens and emerging diseases has led to increased interest in these compounds. Their diverse modes of action against microorganisms and viruses position them as candidates for the development of new antimicrobial or antiviral drugs (Elamin et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the development of organic photovoltaic devices , suggesting that the compound may interact with specific receptors or proteins involved in energy transfer and conversion processes.

Mode of Action

It’s known that the presence of fluorine atoms on the benzothiadiazole ring makes the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors . This can introduce better electron affinity and further lower the band gap of the semiconducting materials .

Biochemical Pathways

Compounds with similar structures are often used in the development of organic photovoltaic devices , suggesting that they may play a role in energy conversion processes.

Result of Action

It’s known that the presence of fluorine atoms on the benzothiadiazole ring can introduce better electron affinity and further lower the band gap of the semiconducting materials . This suggests that the compound may have significant effects on energy transfer and conversion processes at the molecular level.

Action Environment

It’s known that the presence of fluorine atoms on the benzothiadiazole ring can introduce better electron affinity and further lower the band gap of the semiconducting materials . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical species.

Future Directions

The future directions for this compound are primarily in the field of organic semiconductor synthesis . It’s being used in the development of light-emitting diodes and photovoltaic devices . The compound’s unique properties make it a promising material for these applications .

Properties

IUPAC Name

2-bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NS/c8-6-11-4-2-1-3-7(9,10)5(4)12-6/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFYTXUBKKMDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C1)(F)F)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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